molecular formula C17H16Br2N2O3 B12004362 N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B12004362
M. Wt: 456.1 g/mol
InChI Key: UWBMTLLHEOEVQK-DNTJNYDQSA-N
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Description

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes bromine, hydroxyl, and phenoxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2,4-dibromo-5-hydroxybenzaldehyde and 2-(3,4-dimethylphenoxy)acetohydrazide.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the desired hydrazone compound.

    Purification: The product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazone moiety can be reduced to hydrazine derivatives.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, its hydrazone moiety can interact with enzyme active sites, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(2,4-dichloro-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(2,4-dibromo-5-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the phenoxyacetohydrazide moiety contributes to its biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16Br2N2O3

Molecular Weight

456.1 g/mol

IUPAC Name

N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H16Br2N2O3/c1-10-3-4-13(5-11(10)2)24-9-17(23)21-20-8-12-6-16(22)15(19)7-14(12)18/h3-8,22H,9H2,1-2H3,(H,21,23)/b20-8+

InChI Key

UWBMTLLHEOEVQK-DNTJNYDQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2Br)Br)O)C

Origin of Product

United States

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